molecular formula C9H11NO3S B12343044 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid

4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B12343044
M. Wt: 213.26 g/mol
InChI Key: HFRQHMNJFFDWCJ-UHFFFAOYSA-N
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Description

4-Oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a thiopyrano ring fused to a pyridine moiety. The thiopyrano ring contains a sulfur atom, contributing to distinct electronic properties and reactivity compared to oxygen-containing analogs. The carboxylic acid group at the 3-position enhances solubility in polar solvents and facilitates interactions in biochemical systems, such as hydrogen bonding or salt formation. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromenopyridine and benzothiopyrano derivatives .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-oxo-4a,5,6,7,8,8a-hexahydrothiopyrano[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3S/c11-7-5-2-1-3-10-8(5)14-4-6(7)9(12)13/h4-5,8,10H,1-3H2,(H,12,13)

InChI Key

HFRQHMNJFFDWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC1)SC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions include the use of stannous chloride dihydrate as a reducing agent, which facilitates the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like stannous chloride.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of the desired thiopyrano-pyridine structure.

Scientific Research Applications

4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Amoxanox (2-Amino-7-Isopropyl-5-Oxo-5H-[1]Benzopyrano[2,3-b]Pyridine-3-Carboxylic Acid)

  • Structural Differences: Replaces the thiopyrano sulfur with an oxygen atom in the benzopyrano ring.
  • Synthesis : Derived from cyclization of intermediates using polyphosphoric acid (PPA) .
  • Biological Activity : Exhibits anti-allergic and anti-inflammatory properties, likely due to modulation of mast cell degranulation .
  • Key Data: IR: Strong carbonyl absorption at 1691 cm⁻¹ (carboxylic acid) and 1745 cm⁻¹ (lactone) . Solubility: Improved lipophilicity compared to the thiopyrano analog due to the isopropyl group .

4-Methyl-5-Oxo-4,5-Dihydropyrazolo[1,5-a]Thieno[2,3-e]Pyrimidine-3-Carboxylic Acid

  • Structural Differences: Incorporates a pyrazolo-thieno-pyrimidine tricyclic system instead of thiopyrano-pyridine.
  • Synthesis: Requires oxidation of aldehyde intermediates (e.g., KMnO₄) to install the carboxylic acid group .

7-Nitro-5H-1-Benzothiopyrano[2,3-b]Pyridin-5-One

  • Structural Differences : Features a nitro group at position 7 and lacks the carboxylic acid moiety.
  • Synthesis: Nitration of the parent thiopyrano compound using KNO₃/H₂SO₄ .

4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid

  • Structural Differences: Replaces the thiopyrano ring with a pyrrolo-pyridine system. The fluorine atom at position 4 enhances metabolic stability.
  • Properties : The electron-withdrawing fluorine increases the carboxylic acid’s acidity (pKa ~3.5) and influences pharmacokinetics .

Comparative Analysis Table

Compound Name Key Structural Features Synthesis Highlights Biological Activity/Properties Evidence ID
4-Oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid Thiopyrano ring, carboxylic acid at C3 Cyclization with PPA or similar agents Under investigation
Amoxanox Benzopyrano ring, amino, isopropyl groups Cyclization using PPA Anti-allergic, anti-inflammatory
4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid Pyrazolo-thieno-pyrimidine tricycle Oxidation of aldehyde intermediates Not reported; focus on electronic properties
7-Nitro-5H-1-benzothiopyrano[2,3-b]pyridin-5-one Nitro group, benzothiopyrano ring Nitration with KNO₃/H₂SO₄ Antitumor (DNA intercalation)
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo-pyridine, fluorine substituent Halogenation during synthesis Enhanced metabolic stability

Key Research Findings

  • Electronic Effects: The thiopyrano ring’s sulfur atom increases electron density at the pyridine nitrogen compared to benzopyrano analogs, altering binding affinity in enzyme assays .
  • Solubility Trends: Carboxylic acid derivatives with bulky substituents (e.g., Amoxanox’s isopropyl group) exhibit lower aqueous solubility but improved membrane permeability .
  • Synthetic Accessibility: Thiopyrano derivatives often require harsh cyclization conditions (e.g., PPA), whereas pyrrolo-pyridines can be synthesized under milder halogenation protocols .

Biological Activity

4-Oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structural features, combining a thiopyrano ring with a pyridine moiety. Its molecular formula is C₉H₅N₁O₃S, and it has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology . This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound exhibits both acidic properties due to the carboxylic acid group and potential reactivity associated with its thiopyrano and pyridine rings. The unique fusion of these rings imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds.

PropertyDetails
Molecular FormulaC₉H₅N₁O₃S
Molecular Weight213.26 g/mol
CAS Number148638-63-5

Antimicrobial Properties

Preliminary studies indicate that 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid exhibits antimicrobial activity . In vitro assays have shown promising results against various bacterial strains. For instance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL depending on the strain tested .

Anticancer Properties

Research has also pointed towards the anticancer potential of this compound. In cell line studies, it has been observed to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, it showed significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology.

The exact mechanisms by which 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets or pathways related to disease processes. This may include binding to enzymes or receptors involved in microbial resistance or cancer cell survival .

Synthesis Methods

The synthesis of 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate. This method allows for efficient production while maintaining high yields.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of thiopyrano compounds, including 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid. Results indicated strong activity against Gram-positive bacteria with MIC values comparable to standard antibiotics .
  • Anticancer Research : In a comparative study assessing the cytotoxic effects of different heterocyclic compounds on cancer cell lines, 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid was found to significantly reduce cell viability in MCF-7 cells at concentrations as low as 10 µM .

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